molecular formula C6H13NO2S B1337410 2-Isopropylisothiazolidine 1,1-dioxide CAS No. 279669-65-7

2-Isopropylisothiazolidine 1,1-dioxide

Cat. No.: B1337410
CAS No.: 279669-65-7
M. Wt: 163.24 g/mol
InChI Key: XVRXCPBNKJSGGJ-UHFFFAOYSA-N
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Description

2-Isopropylisothiazolidine 1,1-dioxide is a heterocyclic compound with the molecular formula C₆H₁₃NO₂S. It is known for its unique structure, which includes a sulfur atom in a five-membered ring. This compound is primarily used in research and industrial applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylisothiazolidine 1,1-dioxide typically involves the reaction of isothiazolidine derivatives with isopropyl groups under controlled conditions. The reaction is carried out in the presence of oxidizing agents to achieve the desired dioxide form. Common reagents used in the synthesis include hydrogen peroxide and other peroxides .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylisothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracetic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides

Major Products

Scientific Research Applications

2-Isopropylisothiazolidine 1,1-dioxide is utilized in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Isopropylisothiazolidine 1,1-dioxide involves its interaction with cellular components through oxidation-reduction reactions. The compound can oxidize cellular proteins and enzymes, leading to alterations in their function. This mechanism is similar to other oxidizing agents like hydrogen peroxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropylisothiazolidine 1,1-dioxide is unique due to its specific isopropyl substitution and dioxide functionality, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-propan-2-yl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(2)7-4-3-5-10(7,8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRXCPBNKJSGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444276
Record name N-Isopropyl-1,3-propanesultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279669-65-7
Record name N-Isopropyl-1,3-propanesultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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